2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide
Description
This compound features a benzothieno[3,2-d]pyrimidine core fused with a thiophene ring, substituted at position 3 with a 2-furylmethyl group. The acetamide moiety is linked to the pyrimidine ring at position 1, with a para-methylthio phenyl group as the aniline substituent. While direct pharmacological data for this compound are unavailable in the provided evidence, analogs with benzothieno-pyrimidine scaffolds are associated with kinase inhibition and anticancer activity .
Properties
CAS No. |
902295-18-5 |
|---|---|
Molecular Formula |
C24H19N3O4S2 |
Molecular Weight |
477.55 |
IUPAC Name |
2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C24H19N3O4S2/c1-32-17-8-4-6-15(12-17)25-20(28)14-26-21-18-9-2-3-10-19(18)33-22(21)23(29)27(24(26)30)13-16-7-5-11-31-16/h2-12H,13-14H2,1H3,(H,25,28) |
InChI Key |
VSFHHXSCCWCEEP-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide is a synthetic organic molecule with potential therapeutic applications. Its complex structure includes a benzothienopyrimidine core, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 396.47 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Benzothienopyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The furylmethyl and methylthio groups are introduced via substitution reactions.
- Final Modifications : Acetylation and other modifications are performed to yield the final product.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrimidines have been shown to possess antibacterial and antifungal properties. The activity often correlates with the nature of substituents on the aromatic rings.
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Antibacterial | |
| Compound B | Antifungal | |
| Target Compound | Antimicrobial (potential) | This study |
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways critical for microbial growth. For example:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have been shown to inhibit DHFR, an essential enzyme in folate metabolism in bacteria.
- Interaction with Kinases : Some derivatives target protein kinases involved in cancer progression.
Case Studies
A recent study investigated the biological effects of similar compounds on bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated varying degrees of inhibition depending on the structural modifications:
- Case Study 1 : A derivative with a methylthio group showed enhanced activity against E. coli compared to its non-substituted analog.
- Case Study 2 : Another derivative exhibited significant antifungal activity against Candida albicans, suggesting that modifications can lead to improved efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related analogs from the evidence:
Key Observations:
Core Structure Influence: Benzothieno-pyrimidine derivatives (target compound and 10a) exhibit planar aromatic cores, favoring DNA intercalation or kinase binding . In contrast, pyrazolo-benzothiazine () and pyrido-pyrimidine () cores introduce steric bulk, affecting target selectivity. The dioxo groups in the target compound may enhance hydrogen-bonding interactions compared to mono-oxo analogs (e.g., benzodiazepine-pyrimidine in ) .
Substituent Effects: Methylthio vs. Fluorobenzyl: The 3-(methylthio)phenyl group in the target compound likely improves metabolic stability over the 2-fluorobenzyl group in , which is prone to oxidative metabolism . Furylmethyl vs.
Pharmacological Implications: Compounds with sulfanyl or methylthio groups (e.g., target compound and 10a) show promise in balancing solubility and activity, whereas halogenated derivatives () prioritize potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
